

# An In-depth Technical Guide to the Chemical Structure of Trehalulose

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Trehalulose

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure of **trehalulose**, a disaccharide of growing interest in the food and pharmaceutical industries. This document outlines its key structural features, physicochemical properties, and relevant experimental methodologies for its analysis and synthesis.

## Core Chemical Structure

**Trehalulose** is a disaccharide with the molecular formula  $C_{12}H_{22}O_{11}$ .<sup>[1][2][3][4][5][6][7]</sup> It is a structural isomer of sucrose, composed of a glucose and a fructose monosaccharide unit.<sup>[4][8]</sup> The defining feature of **trehalulose** is the  $\alpha$ -1,1-glycosidic bond that links the anomeric carbon of the  $\alpha$ -D-glucose unit to the anomeric carbon of the D-fructose unit.<sup>[4][9]</sup>

Unlike sucrose, where the anomeric carbon of the fructose moiety is involved in the glycosidic bond, in **trehalulose**, the anomeric carbon of the fructose unit remains free. This structural characteristic makes **trehalulose** a reducing sugar.<sup>[8][10]</sup> In aqueous solutions, **trehalulose** can exist in tautomeric forms, with the fructopyranose form being more predominant than the fructofuranose form.<sup>[9]</sup>

The IUPAC name for **trehalulose** is (3S,4R,5R)-3,4,5,6-tetrahydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one.<sup>[2][7][10]</sup>

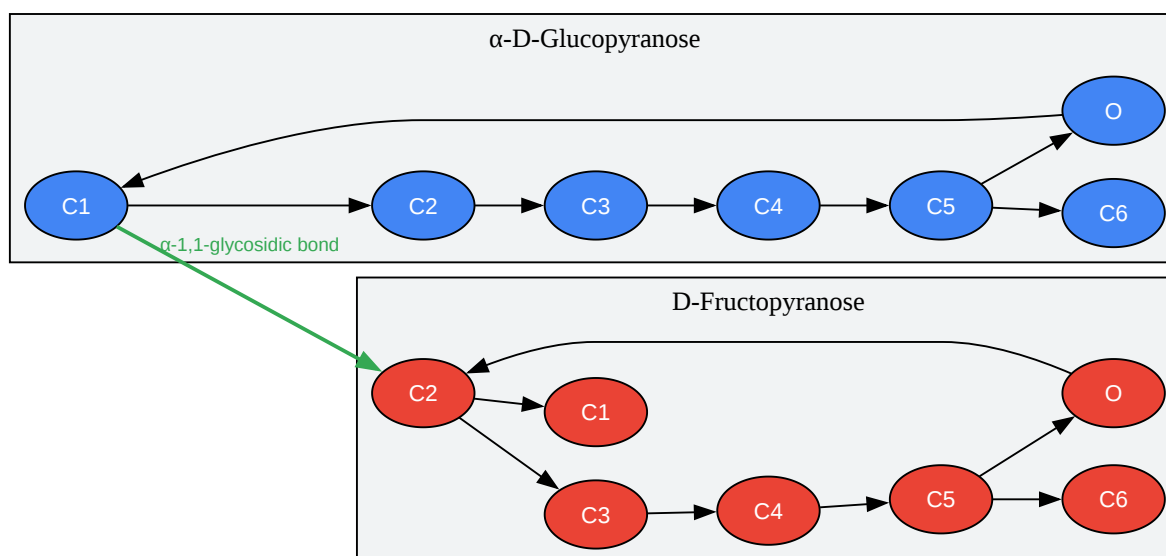
## Quantitative Physicochemical Data

The key quantitative properties of **trehalulose** are summarized in the table below for easy reference and comparison.

Property	Value	References
Molecular Formula	C <sub>12</sub> H <sub>22</sub> O <sub>11</sub>	[1][2][3][4][5][6][7]
Molecular Weight	342.30 g/mol	[1][2][4][5][6][7]
CAS Number	51411-23-5	[1][2][3][4][5][6][11]
Boiling Point	780.1 °C	[6]
Density	1.694 g/cm <sup>3</sup>	[6]
Appearance	White powder or viscous liquid	[11][12]

## Visualization of Chemical Structure

The following diagram illustrates the chemical structure of **trehalulose**, highlighting the  $\alpha$ -1,1-glycosidic linkage between the glucose and fructose units.



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Caption: Chemical structure of **trehalulose**.

## Experimental Protocols

The following are example protocols for the analysis and synthesis of **trehalulose**. These are based on established methods for similar disaccharides and can be adapted for specific research needs.

### 4.1. High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This method is suitable for determining the purity of **trehalulose** samples.

- Instrumentation: Agilent 1100 series HPLC system or equivalent.
- Column: Waters High-Performance Carbohydrate Column (250 x 4.6 mm, 4  $\mu$ m).[5]
- Mobile Phase: Isocratic elution with 77% acetonitrile in water.[5]
- Flow Rate: 1.0 mL/min.[5]
- Column Temperature: 35 °C.[5]
- Detector: Refractive Index Detector (RID).[5]
- Injection Volume: 50  $\mu$ L.[5]
- Procedure:
  - Prepare a standard solution of **trehalulose** in the mobile phase.
  - Prepare the sample solution by dissolving a known amount of the **trehalulose** sample in the mobile phase.
  - Inject the standard and sample solutions into the HPLC system.
  - The purity of the sample is determined by comparing the peak area of the **trehalulose** in the sample chromatogram to the total peak area.

#### 4.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification

This method provides high sensitivity and selectivity for the quantification of **trehalulose** in complex matrices.

- Instrumentation: Acquity UPLC H-Class System coupled to a Xevo TQD triple quadrupole mass spectrometer or equivalent.[3]
- Column: ACQUITY BEH Amide column (100 mm × 2.1 mm, 1.7 μm) with a VanGuard pre-column.[3]
- Mobile Phase: Isocratic elution with 70% acetonitrile and 30% 10 mM ammonium bicarbonate (pH 10.0).[3]
- Flow Rate: 0.3 mL/min.[3]
- Column Temperature: 30 °C.[3]
- Mass Spectrometry: Operated in selected reaction monitoring (SRM) mode.
- Procedure:
  - Develop a calibration curve using a series of **trehalulose** standards of known concentrations.
  - Prepare the biological or chemical samples, including an internal standard (e.g., an isotopically labeled **trehalulose**).
  - Inject the standards and samples into the LC-MS/MS system.
  - Quantify the amount of **trehalulose** in the samples by comparing the peak area ratios of the analyte to the internal standard against the calibration curve.

#### 4.3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR is a powerful tool for confirming the structure of **trehalulose** and identifying its isomeric form.

- Instrumentation: Bruker AMX-600 spectrometer or equivalent.[13]
- Sample Preparation: Dissolve 1-5 mg of the **trehalulose** sample in D<sub>2</sub>O.[13]
- Experiments:
  - <sup>1</sup>H NMR: To determine the proton chemical shifts and coupling constants.
  - <sup>13</sup>C NMR: To identify the carbon skeleton.
  - COSY (Correlation Spectroscopy): To establish proton-proton correlations and confirm the connectivity within the glucose and fructose rings.[13]
  - HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
  - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which is crucial for confirming the glycosidic linkage.
- Data Analysis: The resulting spectra are analyzed to assign all proton and carbon signals, confirming the α-1,1-glycosidic linkage and the overall structure of **trehalulose**.

#### 4.4. Enzymatic Synthesis of **Trehalulose**

This protocol describes a potential enzymatic route for the synthesis of **trehalulose** from sucrose.

- Enzyme: Sucrose isomerase (also known as **trehalulose** synthase).
- Substrate: Sucrose.
- Reaction Buffer: 50 mM sodium phosphate buffer, pH 7.0.
- Procedure:
  - Dissolve sucrose in the reaction buffer to a final concentration of 10-20% (w/v).
  - Add the purified sucrose isomerase to the substrate solution.

- Incubate the reaction mixture at an optimal temperature (e.g., 30-40 °C) with gentle agitation.
- Monitor the reaction progress by taking aliquots at different time points and analyzing them by HPLC.
- Once the reaction reaches completion (or equilibrium), terminate the reaction by heat inactivation of the enzyme (e.g., 80 °C for 10 minutes).
- The product, **trehalulose**, can be purified from the reaction mixture using chromatographic techniques such as size-exclusion or ion-exchange chromatography.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Structure of Trehalulose]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b037205#what-is-the-chemical-structure-of-trehalulose]

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)